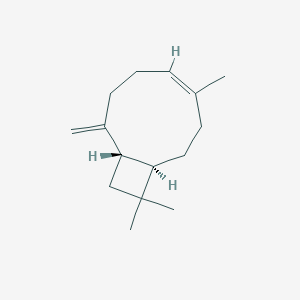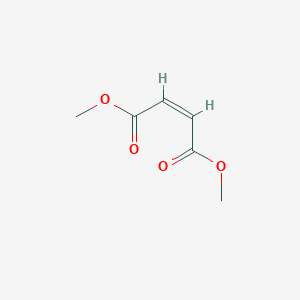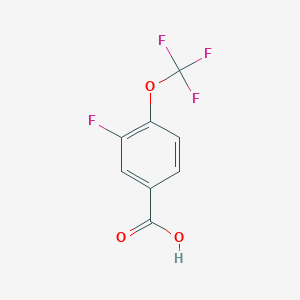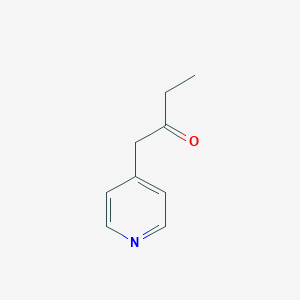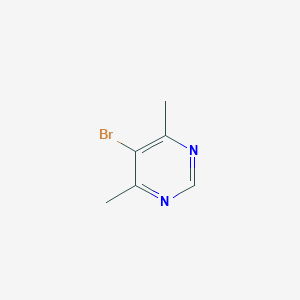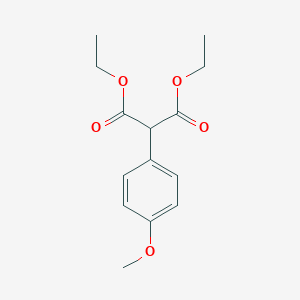
Diethyl 2-(4-methoxyphenyl)malonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Diethyl 2-(4-methoxyphenyl)malonate involves several key steps, including bromination, etherification, and cyclization processes. Chen et al. (2011) prepared Diethyl-2-(2-methoxyphenoxy)malonate by bromination and etherification from malonate, which highlights the intricate steps involved in synthesizing compounds closely related to Diethyl 2-(4-methoxyphenyl)malonate (Chen, 2011).
Molecular Structure Analysis
The conformational features of related compounds have been analyzed in both solid and solution states, providing insight into the diastereotopic characteristics of Diethyl 2-(4-methoxyphenyl)malonate. Saravanan, Muthusubramanian, and Polborn (2005) offer a detailed examination of these features, contributing to our understanding of the molecular structure of Diethyl 2-(4-methoxyphenyl)malonate analogs (Saravanan, Muthusubramanian, & Polborn, 2005).
Chemical Reactions and Properties
Diethyl 2-(4-methoxyphenyl)malonate undergoes various chemical reactions, including amination reactions with alkyl Grignard reagents leading to N-alkylation products. This reactivity demonstrates the compound's role as a versatile intermediate in organic synthesis. Niwa, Takayama, and Shimizu (2002) highlighted its utility in producing N-alkyl-p-anisidines through the oxidative removal of the malonate moiety (Niwa, Takayama, & Shimizu, 2002).
Physical Properties Analysis
The physical properties of Diethyl 2-(4-methoxyphenyl)malonate, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in synthesis. Ilangovan, Venkatesan, and Ganesh Kumar (2013) studied compounds with structural similarities, providing insights into hydrogen bonding and molecular packing, which are essential for understanding the physical properties of Diethyl 2-(4-methoxyphenyl)malonate (Ilangovan, Venkatesan, & Ganesh Kumar, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical reagents, stability under different conditions, and potential for further functionalization, are integral to Diethyl 2-(4-methoxyphenyl)malonate's utility in synthesis. The work by Hennessy and Buchwald (2002) on the copper-catalyzed arylation of diethyl malonate provides an example of how such properties are explored to extend the compound's applications in organic synthesis (Hennessy & Buchwald, 2002).
Wissenschaftliche Forschungsanwendungen
“Diethyl 2-(4-methoxyphenyl)malonate” is a chemical compound that is used in various fields of scientific research . One specific application of this compound is in the field of Organic Synthesis .
In Organic Synthesis, malonates such as diethyl malonates are used as reagents for cyclocondensation with 1,3-dinucleophiles to give six-membered heterocycles . This process involves the reaction of malonates with dinucleophiles to afford 5-, 6- and 7- membered rings, giving a variety of so-called “malonyl heterocycles” . These malonyl heterocycles possess as structural element a 1,3-dicarbonyl moiety or its enolized tautomeric 1-oxo-3-hydroxy form .
The methods of application or experimental procedures involve the reaction of 2-substituted diethyl malonates at elevated temperatures or in the presence of basic catalysts with sufficiently reactive 1,3-dinucleophiles such as amidines and amides . The classical reactions of this type are the well-known syntheses of barbituric acids from malonates and urea, and Tschitschibabin´s synthesis of “malonyl-α-aminopyridine”, pyrido [1,2- a ]pyrimidine-2,4-dione from diethyl malonate and 2-aminopyridine .
-
Perfume Industry
-
Medicine Synthesis
-
Pesticide Production
Safety And Hazards
Eigenschaften
IUPAC Name |
diethyl 2-(4-methoxyphenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-6-8-11(17-3)9-7-10/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHBIWJHLHGDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382865 | |
| Record name | Diethyl 2-(4-methoxyphenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-methoxyphenyl)malonate | |
CAS RN |
23197-67-3 | |
| Record name | Diethyl 2-(4-methoxyphenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



